Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)-
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Overview
Description
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)- is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with hydroxy and nitro groups, and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of hydroxy and nitro groups through nitration and hydroxylation reactions. The final step involves the coupling of the benzofuran derivative with a methyl-substituted phenyl group under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The hydroxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs or studying biochemical pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)-
- Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)phenyl-
Uniqueness
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88673-88-5 |
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Molecular Formula |
C16H10N2O7 |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
(5-hydroxy-4,6-dinitro-1-benzofuran-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H10N2O7/c1-8-2-4-9(5-3-8)15(19)10-7-25-12-6-11(17(21)22)16(20)14(13(10)12)18(23)24/h2-7,20H,1H3 |
InChI Key |
KNBJPKFWPNKZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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